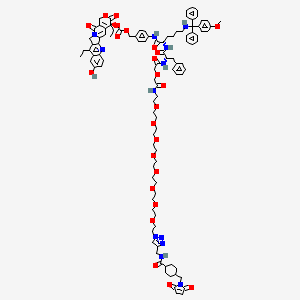
CL2-Mmt-SN38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CL2-Mmt-SN38 is a derivative of SN-38, which is an active metabolite of the Topoisomerase I inhibitor Irinotecan (CPT-11). SN-38 is a potent anticancer agent, and this compound has been developed to enhance its therapeutic efficacy and stability .
Métodos De Preparación
The preparation of CL2-Mmt-SN38 involves synthetic routes that typically start with SN-38. The synthesis includes the attachment of specific functional groups to enhance its solubility and stability. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
CL2-Mmt-SN38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
CL2-Mmt-SN38 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of SN-38 derivatives and their interactions with various chemical reagents.
Biology: It is used to investigate the cellular mechanisms and pathways involved in cancer cell proliferation and apoptosis.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy as an anticancer agent. It has shown promising results in targeting tumor cells with minimal side effects.
Industry: It is used in the development of new drug formulations and delivery systems to enhance the therapeutic potential of SN-38
Mecanismo De Acción
CL2-Mmt-SN38 exerts its effects by inhibiting Topoisomerase I, an enzyme involved in DNA replication. By stabilizing the DNA-Topoisomerase I complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. The molecular targets include cancer cells with high Topoisomerase I activity, and the pathways involved include the induction of apoptosis and inhibition of cell proliferation .
Comparación Con Compuestos Similares
CL2-Mmt-SN38 is unique compared to other similar compounds due to its enhanced stability and solubility. Similar compounds include:
SN-38: The parent compound with potent anticancer activity but poor solubility.
Irinotecan (CPT-11): A prodrug that is metabolized to SN-38 in the body.
CL2-SN-38: Another derivative with different functional groups to enhance its therapeutic properties
Propiedades
Fórmula molecular |
C102H122N12O24 |
|---|---|
Peso molecular |
1900.1 g/mol |
Nombre IUPAC |
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] [4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl carbonate |
InChI |
InChI=1S/C102H122N12O24/c1-4-81-82-60-79(115)34-37-86(82)108-94-83(81)65-113-89(94)61-85-84(98(113)123)67-136-99(124)101(85,5-2)138-100(125)137-66-72-26-32-77(33-27-72)106-96(121)87(23-15-16-40-105-102(74-19-11-7-12-20-74,75-21-13-8-14-22-75)76-30-35-80(126-3)36-31-76)109-97(122)88(59-70-17-9-6-10-18-70)107-91(117)69-135-68-90(116)103-41-43-127-45-47-129-49-51-131-53-55-133-57-58-134-56-54-132-52-50-130-48-46-128-44-42-112-64-78(110-111-112)62-104-95(120)73-28-24-71(25-29-73)63-114-92(118)38-39-93(114)119/h6-14,17-22,26-27,30-39,60-61,64,71,73,87-88,105,115H,4-5,15-16,23-25,28-29,40-59,62-63,65-69H2,1-3H3,(H,103,116)(H,104,120)(H,106,121)(H,107,117)(H,109,122)/t71?,73?,87-,88-,101-/m0/s1 |
Clave InChI |
VBYLWGSFLJAJSE-WSVVYDBCSA-N |
SMILES isomérico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |
SMILES canónico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)C(CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


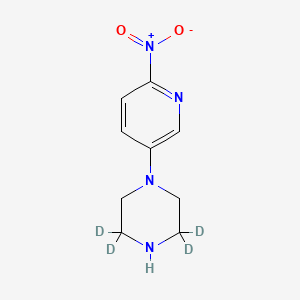
![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)
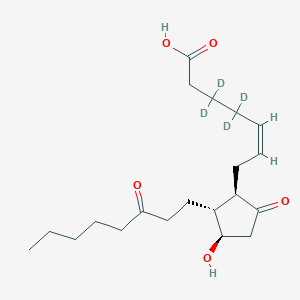


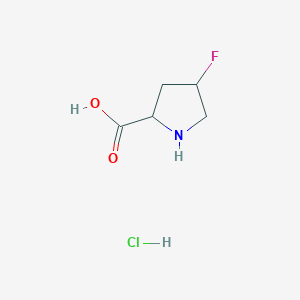
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
![Methyl 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12429207.png)
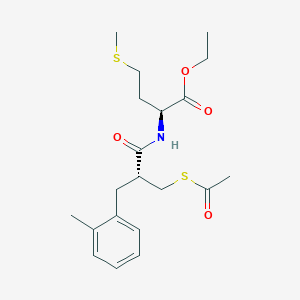
![(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-64-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;decanal;(E)-dec-4-enal;8-methyldecanal;9-methyldecanal;8-methylnonanal](/img/structure/B12429218.png)
![N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12429220.png)
![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
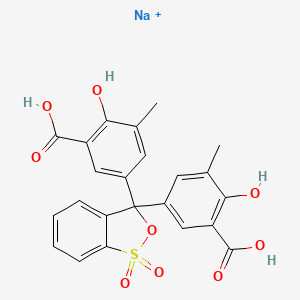
![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
